(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Description
The compound "(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid" is a chiral tetrahydroquinoline derivative characterized by a cyclopenta[c]quinoline core fused with a carboxylic acid group at position 4 and a hydroxy (-OH) substituent at position 6. Its stereochemistry (3aR,4S,9bS) is critical for molecular interactions, particularly in biological systems.
This feature may influence pharmacokinetic properties like absorption and distribution. Safety protocols for similar compounds emphasize handling precautions due to hazards like toxicity or environmental risks .
Properties
IUPAC Name |
(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-10-6-2-5-8-7-3-1-4-9(7)12(13(16)17)14-11(8)10/h1-3,5-7,9,12,14-15H,4H2,(H,16,17)/t7-,9-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPJWSZWDZNVOJ-GMEUVTARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=CC=C3O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of substituted aniline, acetone, and benzaldehyde in a one-pot, solvent-free, microwave-assisted, multi-component reaction on the surface of alumina impregnated with hydrochloric acid . This method is advantageous due to its efficiency and the use of green chemistry principles.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a quinone derivative, while reduction of the carboxylic acid group can yield an alcohol derivative.
Scientific Research Applications
This compound has numerous scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules and as a probe for studying biological pathways.
Mechanism of Action
The mechanism of action of (3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors involved in disease pathways. The hydroxy and carboxylic acid groups play crucial roles in its binding affinity and specificity to these targets .
Comparison with Similar Compounds
Impact of Substituents on Bioactivity
- However, nitro groups may pose safety risks, including mutagenicity .
- Halogen Substituents : Bromo (-Br) and fluoro (-F) groups (e.g., ) improve metabolic stability and bioavailability. Fluorine’s small size and high electronegativity make it ideal for optimizing drug-receptor interactions .
- Polar Groups : The hydroxy (-OH) group in the target compound increases solubility, which may reduce off-target binding compared to lipophilic analogs like the 6-methyl derivative .
Biological Activity
The compound (3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a member of the quinoline carboxylic acids class. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
- Molecular Formula : C13H13NO3
- Molecular Weight : 231.25 g/mol
- CAS Number : Not specified in the search results but can be referenced from chemical databases.
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- P-selectin Antagonism : This compound has been investigated for its potential to inhibit P-selectin interactions, which are crucial in leukocyte rolling and adhesion during inflammatory processes. This property suggests a role in treating conditions associated with atherosclerosis and vascular injury .
- Antioxidant Properties : Quinoline derivatives often exhibit antioxidant activities. Preliminary studies suggest that this compound may mitigate oxidative stress by scavenging free radicals, although detailed studies are still required to confirm these effects.
Pharmacological Studies
Several pharmacological studies have highlighted the efficacy of this compound in various models:
- Atherogenesis Models : In mouse and rat models, compounds similar to this compound have shown promising results in reducing atherogenic processes .
- Cellular Assays : In vitro assays have demonstrated that this compound can modulate cell signaling pathways involved in inflammation and apoptosis.
Case Studies
Comparative Analysis of Quinoline Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C13H13NO3 | 231.25 g/mol | P-selectin antagonist |
| 3-hydroxy-7,8,9,10-tetrahydrobenzo[H]quinoline-4-carboxylic acid | C14H15NO2 | 229.28 g/mol | Anti-inflammatory effects |
| Quinoline-4-carboxylic acid | C10H7NO2 | 173.17 g/mol | Antioxidant properties |
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
